molecular formula C17H21FN4O2S2 B2913348 Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 1105252-34-3

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No. B2913348
CAS RN: 1105252-34-3
M. Wt: 396.5
InChI Key: JFYPDJUWRNXTFM-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound. It contains a piperazine moiety, which is a common feature in many pharmaceutical drugs . The compound also includes a 1,3,4-thiadiazol-2-yl group and a fluorophenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . A key step in the synthesis of related compounds is the aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring, the thiadiazole ring, and the fluorophenyl group would contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, given the presence of several reactive groups. For instance, the piperazine ring can undergo various reactions, including cyclization with sulfonium salts .

Scientific Research Applications

Synthesis and Biological Activities

Ethyl 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate, a compound with a complex structure involving fluorophenyl, piperazine, and thiadiazole moieties, has been the subject of various synthetic and biological studies due to its intriguing chemical properties and potential therapeutic applications. While the exact compound might not have been directly studied, closely related compounds have been synthesized and investigated for their diverse biological activities.

  • Microwave-assisted Synthesis and Antimicrobial Activities : Compounds incorporating ethyl piperazine-1-carboxylate with various nuclei, including 1,3,4-thiadiazole, have been synthesized using microwave-assisted techniques. Some of these compounds exhibited good to moderate antimicrobial activities against various microorganisms, showcasing their potential as antimicrobial agents (Başoğlu et al., 2013).

  • GyrB Inhibitors for Tuberculosis : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated as Mycobacterium tuberculosis GyrB inhibitors. One particular compound showed significant inhibition of Mycobacterium tuberculosis DNA gyrase, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013).

  • DNA Binding and Cancer Studies : Novel 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin showed significant DNA binding capabilities and demonstrated potential as anticancer agents through in vitro studies. These findings highlight the potential therapeutic applications of such derivatives in cancer treatment (Farooqi et al., 2018).

  • Insecticidal Activities : The synthesis of novel heterocycles incorporating a thiadiazole moiety has been explored for their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. Such studies are crucial for developing new agricultural chemicals to protect crops from pests (Fadda et al., 2017).

Future Directions

The future research directions could involve further exploration of the biological activities of this compound and its derivatives. Given the wide range of activities exhibited by similar compounds, this compound could potentially be a valuable target for future pharmaceutical research .

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O2S2/c1-3-24-15(23)12(2)25-17-20-19-16(26-17)22-10-8-21(9-11-22)14-6-4-13(18)5-7-14/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYPDJUWRNXTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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